molecular formula C11H18N4O B7891488 N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B7891488
M. Wt: 222.29 g/mol
InChI Key: MEHSOKFAHRXIGH-UHFFFAOYSA-N
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Description

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C11H18N4O and is a key synthetic building block in medicinal chemistry research . Its structure incorporates both a pyrazole and a piperidine moiety, which are privileged scaffolds found in a wide range of biologically active molecules and pharmaceuticals . The piperidine ring is a fundamental fragment in drug design, present in more than twenty classes of pharmaceuticals, making derivatives like this one highly valuable for constructing novel therapeutic agents . This acetamide derivative serves as a critical intermediate in the exploration of new pharmacologically active compounds. Its specific molecular architecture makes it a versatile template for further chemical functionalization. Researchers utilize this compound in the synthesis and development of potential ligands for various biological targets. The presence of the piperidine moiety is often associated with improved drug-like properties and can be essential for oral absorption . This product is intended for research and development purposes in a laboratory setting. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHSOKFAHRXIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized via cyclocondensation reactions. For example, 1-(piperidin-4-ylmethyl)-1H-pyrazol-4-amine is a key intermediate, often prepared using:

  • Hydrazine derivatives reacting with β-keto esters or acrylonitriles.

  • Cyclocondensation of enaminones with hydrazine hydrate under reflux.

A representative reaction involves:

β-keto ester+hydrazineEtOH, refluxpyrazole intermediate\text{β-keto ester} + \text{hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{pyrazole intermediate}

Yields range from 38% to 57% depending on substituents.

Acetylation of the Amine Group

The final acetylation employs acetic anhydride or acetyl chloride :

  • Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.

  • Yield : 85–94% after silica gel chromatography.

Reaction :

1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-amine+Ac2ODCM, TEAThis compound\text{1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-amine} + \text{Ac}_2\text{O} \xrightarrow{\text{DCM, TEA}} \text{this compound}

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

StepConventional TimeMicrowave TimeYield Improvement
Cyclocondensation8–12 h30–45 min+15–20%
N-Alkylation24 h2–4 h+10–12%
Acetylation6 h20–30 min+5–8%

Data adapted from comparative studies.

Flow Chemistry Techniques

Continuous-flow systems enhance reproducibility and scalability:

  • Pyrazole formation : Microreactors achieve 98% conversion in 10 min vs. 6 h batch.

  • In-line purification : Integrated scavenger resins remove byproducts, reducing downstream steps.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Most common for intermediates (eluent: EtOAc/hexane or DCM/MeOH).

  • HPLC : Used for final compound purification (>98% purity).

Spectroscopic Data

TechniqueKey Features
1^1H NMR (500 MHz)δ 1.78 (piperidine CH2_2), 2.05 (COCH3_3), 7.25 (pyrazole H)
13^{13}C NMRδ 22.1 (COCH3_3), 122.4–145.2 (pyrazole C), 170.3 (CONH)
HRMSm/z 222.29 [M+H]+^+ (calc. 222.29)

Challenges and Optimization

Regioselectivity in Pyrazole Synthesis

Unwanted regioisomers form due to similar reactivity of β-keto ester positions. Strategies include:

  • Directed metallation : Using LDA to deprotonate specific sites.

  • Microwave conditions : Enhance selectivity via rapid heating/cooling.

Piperidine Stability

  • Protection/deprotection : Boc groups prevent side reactions during alkylation.

  • Salt formation : Dihydrochloride salt improves solubility for characterization.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost
Classical55–703–5 dModerateLow
Microwave-assisted75–858–12 hHighMedium
Flow chemistry80–904–6 hHighHigh

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring participate in nucleophilic substitutions under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Source
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-Alkylated piperidine derivatives65–78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetylpiperidine intermediates82%
ArylationAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, refluxC4-arylated pyrazole analogs55–70%

Key Findings :

  • Alkylation occurs preferentially at the piperidine nitrogen due to its higher nucleophilicity compared to the pyrazole ring.

  • Palladium-catalyzed cross-coupling reactions enable selective functionalization at the pyrazole C4 position .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Rate Constant (k) Source
Acidic (HCl, 6M)HCl (aq), reflux, 12 h1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-aminek=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}
Basic (NaOH, 2M)NaOH (aq), 60°C, 8 hSame as abovek=8.7×104s1k = 8.7 \times 10^{-4} \, \text{s}^{-1}

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

  • Base-mediated hydrolysis generates a tetrahedral intermediate before cleavage.

Oxidation Reactions

The piperidine ring and methylene bridge are susceptible to oxidation:

Oxidizing Agent Conditions Major Product Selectivity Source
KMnO₄ (aq)0.1M H₂SO₄, 70°C, 6 hPiperidine N-oxide derivative>90%
mCPBACH₂Cl₂, RT, 4 hEpoxidation of methylene bridge65%

Notes :

  • Piperidine N-oxides are stabilized by resonance, making over-oxidation rare under mild conditions.

  • Epoxidation of the methylene bridge requires electron-deficient environments .

Coupling Reactions

The acetamide group facilitates peptide-like couplings:

Coupling Partner Reagents Application Efficiency Source
Carboxylic acidsEDCI, HOBt, DMF, RTAmide-linked bioconjugates75–88%
Sulfonyl chloridesPyridine, CH₂Cl₂, 0°CSulfonamide derivatives60–70%

Synthetic Utility :

  • EDCI-mediated couplings retain stereochemical integrity at the piperidine center.

  • Sulfonamide derivatives exhibit enhanced solubility and binding affinity in pharmacological screens .

Stability and Degradation

The compound demonstrates pH-dependent stability:

pH Half-Life (25°C) Primary Degradation Pathway
1.04.2 hAcidic hydrolysis of acetamide
7.4120 hOxidation at piperidine
10.08.7 hBase-mediated hydrolysis

Recommendations :

  • Store at pH 6–8 under inert conditions to minimize degradation.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide may exhibit efficacy in treating neurological disorders. For instance, derivatives of piperidine have been investigated for their ability to act as muscarinic receptor antagonists, which are crucial in managing conditions like Alzheimer's disease and Lewy Body Dementia . Such compounds can potentially modulate neurotransmission and improve cognitive functions.

Anticancer Properties

Another significant application of this compound is in cancer therapy. Studies have suggested that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival . The structural characteristics of this compound may enhance its binding affinity to targets implicated in cancer progression.

Study on Cognitive Enhancement

In a recent study, researchers explored the cognitive-enhancing effects of a piperidine-based compound similar to this compound. The results demonstrated significant improvements in memory tasks among animal models treated with the compound, suggesting its potential as a therapeutic agent for cognitive deficits .

Antitumor Activity Assessment

Another study focused on the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that treatment resulted in reduced tumor size and increased apoptosis in cancer cells, highlighting the compound's potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Molecular Formula Substituents/Features Molecular Weight PSA (Ų) pKa Synthesis Highlights
Target Compound C₁₂H₁₈N₄O Piperidin-4-ylmethyl, Pyrazol-4-yl, Acetamide 250.3 ~80 ~5.3* Hypothetical: Amidation or coupling
B10 () C₃₅H₃₂FN₅O₄ Dihydroindenyl, Fluorobenzyl, Oxazolidinone 629.7 94.6 N/A Suzuki coupling, amidation
BT-O20 () C₄₉H₄₄F₄N₈O₅ Spiroimidazolidine, Fluorobenzyl, Trifluoropropyl 959.4 140.2 N/A Multi-step amidation, 42% yield
54 () C₂₅H₂₅F₂N₇O₂ Pyrazolopyrimidine, Difluoromethyl 517.5 116.3 N/A Amidation with HATU, DCM
40 () C₂₂H₁₉ClN₆O Benzotriazolyl, Chlorophenylmethyl 418.9 100.7 N/A Pd-catalyzed cross-coupling
Compound C₂₂H₁₇BrN₅O₄S Bromophenyl, Nitrophenyl, Sulfonamide 567.0 136.6 5.32 Sulfonamide formation

*Predicted based on analogous acetamide pKa values (e.g., ).

Key Findings:

Structural Complexity and Bioactivity: The target compound’s simplicity (MW ~250) contrasts with larger derivatives like BT-O20 (MW ~959), which incorporates a spirocyclic system and fluorinated groups for proteolysis-targeting chimera (PROTAC) applications . B10–B12 () feature oxazolidinone and fluorobenzyl groups, likely enhancing binding to central nervous system targets due to lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties :

  • The target compound’s predicted PSA (~80 Ų) is lower than sulfonamide derivatives (, PSA 136.6), suggesting improved membrane permeability .
  • ’s compound exhibits a pKa of 5.32, aligning with acetamide derivatives’ mild acidity, which influences solubility and bioavailability .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves amidation or cross-coupling, as seen in (HATU-mediated amidation) and (Pd-catalyzed reactions) .
  • BT-O20’s multi-step synthesis (42% yield) highlights challenges in scaling complex molecules, whereas simpler analogues (e.g., 40) benefit from efficient Pd catalysis .

Piperidine derivatives (e.g., ) often exhibit improved blood-brain barrier penetration, suggesting neurological applications for the target compound .

Biological Activity

N-(1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide, also known as N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)acetamide dihydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1361114-77-3
Molecular Formula C₁₁H₂₀Cl₂N₄O
Molecular Weight 295.21 g/mol
IUPAC Name This compound dihydrochloride

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, a study highlighted that certain pyrazole derivatives demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 75 to 150 µg/mL against pathogens such as E. coli and S. aureus .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds may interact with active sites on enzymes, preventing substrate binding.
  • Membrane Disruption : Similar alkaloids have been shown to alter bacterial membrane permeability, leading to cell lysis .
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing various signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized agar diffusion methods to determine efficacy and found that several derivatives showed MIC values below 100 µg/mL .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives, revealing that they could significantly reduce inflammatory markers in vitro. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide and its derivatives?

  • Answer: A typical approach involves coupling reactions between pyrazole-4-amine derivatives and activated acetamide precursors. For example, chloroacetyl chloride can react with a substituted pyrazole in the presence of a base like triethylamine, followed by purification via silica gel chromatography . Solvents such as dichloromethane or dichloroethane are often used, and coupling agents like N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (EDCl) facilitate amide bond formation . Reaction optimization may require temperature control (ambient to 60°C) and monitoring by NMR or mass spectrometry for yield improvement.

Q. How can researchers characterize the structural features of this compound and its analogs?

  • Answer: X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated in studies of related pyrazole-acetamide derivatives. Key parameters include dihedral angles between aromatic rings and hydrogen-bonding interactions (e.g., N–H⋯O), which stabilize supramolecular networks . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Infrared (IR) spectroscopy (e.g., carbonyl stretching at ~1677 cm⁻¹) are critical for confirming functional groups and substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weights.

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Answer: Initial screens often focus on enzyme inhibition assays (e.g., SHP2 phosphatase inhibition via dose-dependent kinetics) or antimicrobial activity testing against pathogens like E. coli or C. albicans . Target engagement can be validated using fluorescence-based assays or surface plasmon resonance (SPR). For cellular studies, cytotoxicity and apoptosis assays in cancer cell lines are common .

Advanced Research Questions

Q. How can computational modeling guide the optimization of This compound for enhanced target binding?

  • Answer: Molecular dynamics (MD) simulations and fragment molecular orbital (FMO) calculations predict binding stability and key residue interactions. For example, introducing a hydroxyimino group (-NOH) in analogs like (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide enhances hydrogen bonding with allosteric SHP2 pockets . Docking studies (e.g., AutoDock Vina) combined with free-energy perturbation (FEP) calculations quantify affinity changes upon structural modifications.

Q. How should researchers address contradictions in biological activity data between structurally similar derivatives?

  • Answer: Structure-activity relationship (SAR) analysis is critical. For instance, methyl vs. chloro substituents on the pyrazole ring significantly alter steric and electronic properties, affecting enzyme inhibition . Comparative studies using isothermal titration calorimetry (ITC) or kinetic assays (e.g., IC₅₀ shifts) can resolve discrepancies. Redundant synthesis and purity validation (e.g., HPLC ≥95%) are essential to exclude batch-specific artifacts .

Q. What experimental designs are recommended for studying metabolic stability and pharmacokinetics (PK) of this compound?

  • Answer: Use in vitro microsomal stability assays (human/rat liver microsomes) to assess metabolic half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation. For in vivo PK, administer the compound intravenously/orally in rodent models, followed by plasma sampling over 24–48 hours. Bioavailability (%F) and volume of distribution (Vd) are calculated using non-compartmental analysis (NCA). Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Q. How can crystallographic data inform co-crystallization strategies with target proteins?

  • Answer: Co-crystallization requires optimizing protein:ligand molar ratios (e.g., 1:2–1:5) and screening crystallization buffers (e.g., PEG-based conditions). For example, SHELX programs are widely used for structure refinement, leveraging high-resolution data (≤1.2 Å) to resolve ligand conformations . Hydrogen-bonding networks and hydrophobic interactions observed in crystal structures (e.g., pyrazole ring stacking with aromatic residues) guide analog design for improved affinity .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC) and replicate experiments with independent synthetic batches.
  • Advanced Instrumentation: Synchrotron X-ray sources (e.g., APS or ESRF) enable high-resolution crystallography for challenging targets. Cryo-EM may supplement structural studies for larger complexes.
  • Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal welfare.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.